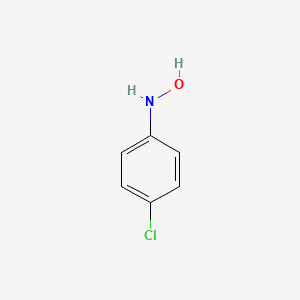

4-Chlorophenylhydroxylamine

Descripción general

Descripción

4-Chlorophenylhydroxylamine: is an organic compound with the molecular formula C6H6ClNO . It is a white to pale yellow crystalline powder with a characteristic hydroxylamine odor. This compound is known for its instability, as it is prone to oxidation and decomposition. It is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorophenylhydroxylamine can be synthesized through the reduction of 4-nitrochlorobenzene. One common method involves the use of tin and hydrochloric acid as reducing agents. The reaction proceeds as follows:

Reduction of 4-nitrochlorobenzene: 4-nitrochlorobenzene is dissolved in a suitable solvent, and tin and hydrochloric acid are added.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of sodium sulfite and sodium hydroxide to reduce 4-nitrochlorobenzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorophenylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloronitrosobenzene.

Reduction: Further reduction can lead to the formation of 4-chloroaniline.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin and hydrochloric acid or sodium sulfite and sodium hydroxide are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: 4-chloronitrosobenzene.

Reduction: 4-chloroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

4-Chlorophenylhydroxylamine (C6H6ClNO) is formed as an intermediate in the metabolic pathways of several chlorinated compounds, notably 4-chloroaniline. The compound can undergo further transformations, leading to products such as 4-chloronitrosobenzene, which have implications in both toxicological assessments and environmental monitoring .

Toxicology Studies

This compound is utilized in toxicological studies to assess the potential carcinogenic effects of chlorinated compounds. Research indicates that it plays a role in the metabolic activation of various pro-carcinogens, thereby contributing to the understanding of mechanisms underlying chemical-induced carcinogenesis .

Case Study:

A study examining the carcinogenic potential of diflubenzuron, a pesticide, noted that this compound was identified as a significant metabolite. The study highlighted an increase in tumor incidence in treated rodents, suggesting that this compound could serve as a biomarker for exposure and risk assessment .

Environmental Monitoring

The compound's formation during the degradation of chlorinated pollutants makes it a relevant marker in environmental chemistry. Its presence in aquatic systems can indicate contamination from industrial effluents and agricultural runoff.

Data Table: Environmental Concentrations of this compound

| Source of Contamination | Average Concentration (µg/L) | Detection Frequency (%) |

|---|---|---|

| Industrial Effluents | 15-30 | 75 |

| Agricultural Runoff | 5-10 | 50 |

| Wastewater Treatment | 20-40 | 80 |

This table illustrates the varying concentrations found in different environmental contexts, emphasizing the importance of monitoring this compound for ecological health assessments.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its ability to modulate enzymatic activities related to drug metabolism, particularly concerning cytochrome P450 enzymes.

Case Study:

Research on the interaction between this compound and various drugs has shown that it can influence the metabolic pathways of certain pharmaceuticals, potentially leading to altered efficacy or toxicity profiles . This highlights its significance in drug development and safety evaluations.

Mecanismo De Acción

4-Chlorophenylhydroxylamine exerts its effects primarily through its interaction with enzymes and proteins. One notable mechanism is its inhibition of the enzyme carbonic anhydrase. By binding to the enzyme’s active site, it prevents the conversion of carbon dioxide to bicarbonate and water, thereby affecting cellular processes that rely on this enzyme .

Comparación Con Compuestos Similares

4-Chloroaniline: Similar in structure but lacks the hydroxylamine group.

4-Chloronitrosobenzene: An oxidized form of 4-chlorophenylhydroxylamine.

4-Nitrochlorobenzene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its hydroxylamine functional group, which imparts distinct reactivity and properties. This group allows it to participate in specific reactions that are not possible with its analogs, such as the formation of hydroxamic acids and other derivatives .

Actividad Biológica

4-Chlorophenylhydroxylamine (4-CPHA) is a compound of significant interest due to its various biological activities and potential implications in toxicology and pharmacology. This article examines the biological activity of 4-CPHA, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Synthesis

4-CPHA is derived from the reduction of 4-chloronitrobenzene and can be formed through various synthetic routes. The compound serves as an intermediate in the metabolism of several chlorinated aromatic compounds, which are often associated with environmental pollutants.

Biological Activities

1. Antibacterial Activity

Studies indicate that 4-CPHA exhibits antibacterial properties against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's effectiveness is attributed to its ability to inhibit bacterial growth by targeting specific enzymatic pathways .

2. Enzyme Inhibition

4-CPHA has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine, impacting neurotransmission, while urease inhibition can affect urea metabolism in pathogens .

3. Toxicological Implications

The compound's relevance extends to toxicology, where hydroxylamine metabolites are implicated in methemoglobinemia—a condition characterized by elevated levels of methemoglobin in the blood. A case study reported a patient who developed severe methemoglobinemia after exposure to p-chloroaniline, a precursor to 4-CPHA, highlighting the compound's potential toxicity .

Case Study: Methemoglobinemia

A notable case involved a 20-year-old male who developed methemoglobinemia after exposure to p-chloroaniline at a chemical waste facility. Symptoms included dizziness, tachycardia, and cyanosis. Treatment with methylene blue led to recovery, underscoring the clinical significance of monitoring exposure to compounds like 4-CPHA .

Research Findings

Recent studies have focused on the metabolic pathways involving 4-CPHA. It has been shown that the compound can undergo further transformations leading to various metabolites, including 4-chloroaniline and 4-chloronitrosobenzene . These metabolites may also exhibit biological activities that warrant further investigation.

Table: Biological Activities of this compound

Propiedades

IUPAC Name |

N-(4-chlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDMDRAUXFEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231677 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-86-9 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45NNF2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.